Cas no 67915-01-9 (1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine)

1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
- ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
- SCHEMBL11211555
- MFCD16090025
- 67915-01-9
- AKOS005073806
- DTXSID10511536
- SS-3909
-
- MDL: MFCD16090025
- Inchi: InChI=1S/C13H18N2O3/c1-2-18-13(17)15-8-6-14(7-9-15)11-4-3-5-12(16)10-11/h3-5,10,16H,2,6-9H2,1H3
- InChI Key: VCCQRYRZTDOTEQ-UHFFFAOYSA-N
- SMILES: CCOC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 53Ų
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-3909-1MG |
1-(3-hydroxyphenyl)-4-ethoxycarbonyl-piperazine |
67915-01-9 | >95% | 1mg |
£37.00 | 2025-02-09 | |
abcr | AB270608-500 mg |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine; 95% |
67915-01-9 | 500MG |
€267.70 | 2022-06-02 | ||
Key Organics Ltd | SS-3909-1G |
1-(3-hydroxyphenyl)-4-ethoxycarbonyl-piperazine |
67915-01-9 | >95% | 1g |
£264.00 | 2025-02-09 | |
abcr | AB270608-1 g |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine; 95% |
67915-01-9 | 1g |
€349.50 | 2022-06-02 | ||
Key Organics Ltd | SS-3909-0.5G |
1-(3-hydroxyphenyl)-4-ethoxycarbonyl-piperazine |
67915-01-9 | >95% | 0.5g |
£165.00 | 2025-02-09 | |
abcr | AB270608-500mg |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine, 95%; . |
67915-01-9 | 95% | 500mg |
€315.00 | 2024-04-16 | |
abcr | AB270608-1g |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine, 95%; . |
67915-01-9 | 95% | 1g |
€478.80 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660581-1mg |
Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate |
67915-01-9 | 98% | 1mg |
¥499.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660581-500mg |
Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate |
67915-01-9 | 98% | 500mg |
¥2425.00 | 2024-05-04 | |
A2B Chem LLC | AI86640-10mg |
1-(3-hydroxyphenyl)-4-ethoxycarbonyl-piperazine |
67915-01-9 | >95% | 10mg |
$240.00 | 2024-04-19 |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Professional Introduction to Compound with CAS No. 67915-01-9 and Product Name: 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
The compound with the CAS number 67915-01-9 and the product name 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The presence of both hydroxyl and ethoxycarbonyl functional groups in its molecular structure suggests a versatile reactivity that could be exploited for various synthetic pathways.
Recent advancements in the field of medicinal chemistry have highlighted the importance of piperazine derivatives in the design of novel therapeutic agents. Piperazine scaffolds are known for their ability to modulate a wide range of biological targets, including enzymes and receptors, making them valuable candidates for drug development. The specific modification of 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine with an ethoxycarbonyl group at the 4-position introduces a potential site for further functionalization, which could enhance its pharmacological properties.
In the context of modern drug discovery, the synthesis and characterization of such compounds are crucial steps in understanding their biological activity. The hydroxyl group at the 3-position of the phenyl ring in 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine may serve as a key interaction point with biological targets, influencing both affinity and selectivity. This feature has been extensively studied in recent literature, where similar compounds have shown promise in treating various diseases by interacting with specific proteins or enzymes.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The combination of structural features from both the phenyl ring and the piperazine moiety allows for a high degree of customization, enabling researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability. These attributes are critical for developing drugs that can effectively reach their target sites within the body while minimizing side effects.
Recent studies have demonstrated that derivatives of 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine exhibit interesting pharmacological profiles. For instance, modifications to the hydroxyl group have been shown to alter binding affinity to certain enzymes, which could be leveraged for therapeutic purposes. Additionally, the ethoxycarbonyl group provides a versatile handle for further chemical transformations, allowing for the creation of more complex derivatives with enhanced biological activity.
The synthesis of 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve these goals. These techniques not only improve efficiency but also allow for greater control over stereochemistry, which is essential for biological activity.
In conclusion, 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine represents a promising compound in pharmaceutical research due to its unique structural features and potential biological applications. Its synthesis and further derivatization offer exciting opportunities for developing new therapeutic agents that could address various medical conditions. As research in this area continues to evolve, it is likely that compounds like this will play an increasingly important role in shaping the future of drug discovery and development.
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